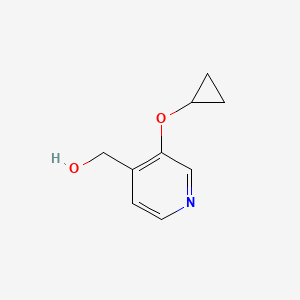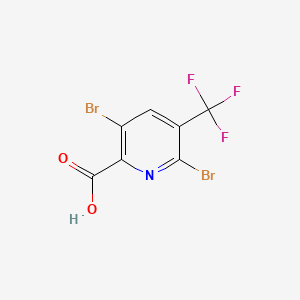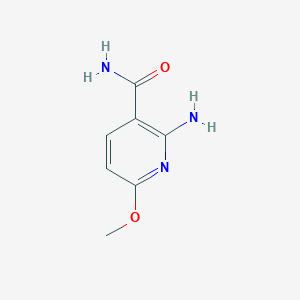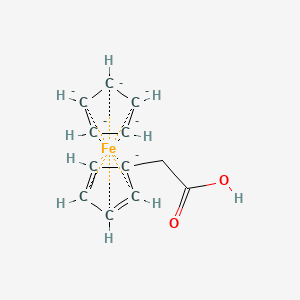
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron is a compound that belongs to the class of metallocenes, specifically ferrocene derivatives These compounds are characterized by their sandwich-like structure, where a metal atom is sandwiched between two cyclopentadienyl anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron typically involves the reaction of cyclopentadiene with iron salts under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene undergoes a [4+2] cycloaddition with an appropriate dienophile, followed by coordination with iron salts . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) derivatives.
Reduction: Reduction reactions can convert iron(III) back to iron(II).
Substitution: The cyclopentadienyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted ferrocene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism by which 2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron exerts its effects involves the interaction of the iron center with various molecular targets. The compound can participate in redox reactions, altering the oxidation state of iron and influencing the activity of enzymes and other proteins. The cyclopentadienyl rings can also interact with biological membranes, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The parent compound of the class, known for its stability and versatility.
Ruthenocene: Similar structure but with ruthenium instead of iron, exhibiting different redox properties.
Nickelocene: Contains nickel, used in different catalytic applications.
Uniqueness
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron is unique due to its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other metallocenes.
Eigenschaften
Molekularformel |
C12H12FeO2-6 |
|---|---|
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
2-cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;/q-1;-5; |
InChI-Schlüssel |
SPHLHAVMVWXFEM-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CC(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


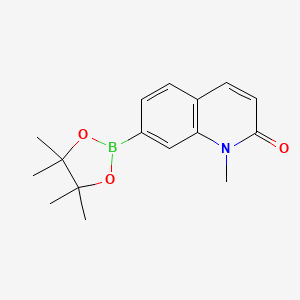
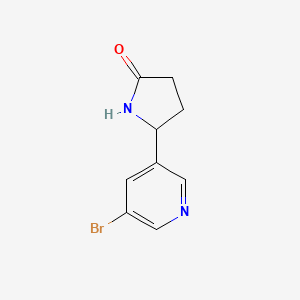
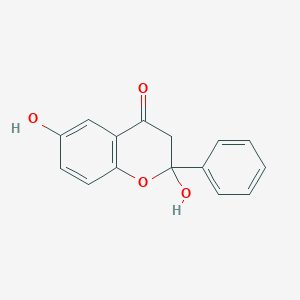
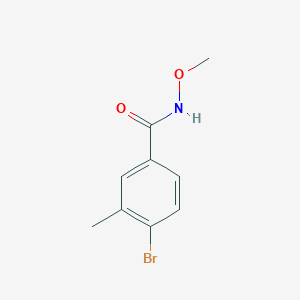
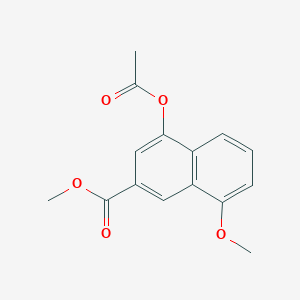
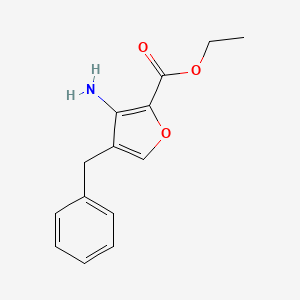
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)
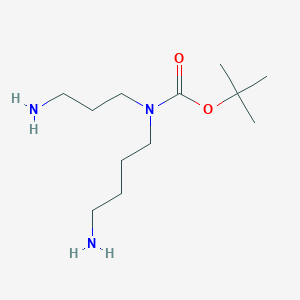
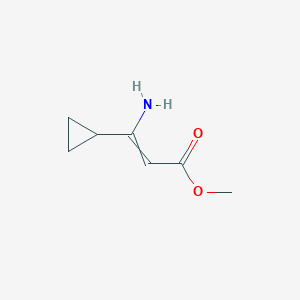
![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
